molecular formula C10H6N4OS B2453305 2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline CAS No. 866136-87-0

2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline

Cat. No.: B2453305
CAS No.: 866136-87-0
M. Wt: 230.25
InChI Key: HJOKZIVYUAZRIJ-UHFFFAOYSA-N
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Description

2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline is a heterocyclic compound that features a quinoxaline core linked to a thiadiazole ring via an oxygen atom.

Properties

IUPAC Name

5-quinoxalin-2-yloxythiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4OS/c1-2-4-8-7(3-1)11-5-9(13-8)15-10-6-12-14-16-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOKZIVYUAZRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CN=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with thiadiazole intermediates. One common method includes the nucleophilic substitution reaction where a quinoxaline derivative reacts with a thiadiazole compound in the presence of a base . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Functionalization of the Quinoxaline Core

Quinoxaline derivatives are synthesized via condensation reactions between o-phenylenediamines and 1,2-diketones (Scheme 7, ).

  • Key Modifications :

    • C-3 Substitution : Regioselective functionalization at C-3 occurs via nucleophilic aromatic substitution (e.g., with aryloxy groups) .

    • Oxidative Coupling : Iron-catalyzed reactions with tert-butyl hydroperoxide (TBHP) enable C–C bond formation (e.g., pyrrolo[1,2-a]quinoxalines, ).

Coupling of Thiadiazole and Quinoxaline Units

The oxygen bridge is introduced via nucleophilic aromatic substitution (SNAr):

  • Example :

    • Quinoxaline-2-ol (60 ) reacts with ethyl chloroacetate to form 61 , which is hydrazinated to 62 . Condensation with aldehydes and cyclization with SOCl₂ yields 2-(1,2,3-thiadiazol-5-yloxy)quinoxaline (64 ) .

Table 1: Reaction Conditions for Key Coupling Steps

StepReagents/ConditionsYield (%)Source
CyclizationSOCl₂, reflux, 4–6 h78–92
Ester HydrolysisLiOH, THF/H₂O, rt, 3 h86
Amide FormationEDC·HCl, DMAP, DCM, rt, 12 h72–85

Esterification and Hydrolysis

  • Hydrolysis of ester derivatives (e.g., 65 ) to carboxylic acids (66 ) using LiOH .

  • Esterification with substituted alcohols produces derivatives (67 ) with enhanced solubility .

Triazole and Isothiocyanate Conjugation

  • 1,2,3-Thiadiazole-5-carboxylates (36 ) react with isothiocyanates to form triazole hybrids (38 ) under alkaline conditions .

Catalytic and Solvent Effects

  • Microwave Assistance : Accelerates cyclization steps (e.g., 30 min vs. 12 h) .

  • Solvent Optimization : EtOH with TiO₂-Pr-SO₃H catalyst achieves 95% yield in 10 min for quinoxaline formation .

Biological Activity Correlations

While direct data on this compound is limited, analogous hybrids exhibit:

  • Antifungal Activity : EC₅₀ values of 8.2–12.4 μg/mL against Botrytis cinerea .

  • Anticancer Potential : Quinoxaline-1,4-di-N-oxide derivatives inhibit MCF7 and NCI-H460 cell lines (IC₅₀: 1.2–4.7 μM) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to quinoxaline often exhibit significant anticancer properties. For instance, derivatives of 2-(1,2,3-thiadiazol-5-yloxy)quinoxaline have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT-116< 10
MCF-7< 15

These findings suggest that the compound could be developed further as an anticancer agent.

Antimicrobial Properties

The compound also displays antimicrobial activities. It has been evaluated for its effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLAntibacterial
Escherichia coli16 µg/mLAntibacterial

Studies have shown that modifications in the structure can enhance these properties, making it a candidate for antibiotic development .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. A study demonstrated that certain derivatives exhibited significant anti-inflammatory activity using the Carrageenan-induced paw edema model in rats:

Derivative Dose (mg/kg) Effectiveness
Compound A200Significant
Compound B400Highly Significant

This suggests potential therapeutic applications in treating inflammatory diseases .

Study on Anticancer Activity

In a recent study published in Frontiers in Chemistry, researchers synthesized a series of quinoxaline derivatives including this compound and evaluated their anticancer activities against multiple cancer cell lines. The study found that specific modifications to the quinoxaline structure significantly increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Study on Antimicrobial Efficacy

Another comprehensive study examined the antimicrobial efficacy of various thiadiazole-containing compounds. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The research emphasized the importance of structural modifications in enhancing antimicrobial effectiveness .

Mechanism of Action

The mechanism of action of 2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline is unique due to its combined structural features of both quinoxaline and thiadiazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article reviews the existing literature on the biological activity of this compound, emphasizing its efficacy against various cancer cell lines and other pharmacological properties.

Structure and Synthesis

The compound belongs to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. The incorporation of a thiadiazole moiety enhances its biological profile. Synthesis routes for thiadiazole derivatives often involve cyclization reactions with appropriate precursors, yielding compounds with significant pharmacological potential .

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer properties. Its biological activities can be categorized as follows:

  • Anticancer Activity : Several studies have reported the compound's effectiveness against various cancer cell lines. For instance, it demonstrated IC50 values of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer), outperforming the standard drug doxorubicin (IC50 3.23 µg/mL) .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of critical cellular pathways involved in tumor growth and proliferation. Some studies suggest that quinoxaline derivatives may act as inhibitors of specific proteins involved in cancer progression .
  • Other Biological Activities : Beyond anticancer effects, compounds derived from thiadiazoles have shown antifungal, antiviral, and anti-inflammatory activities . These diverse effects highlight the potential for developing multi-target therapeutic agents.

Table 1: Biological Activity Summary of this compound

Activity Cell Line / Target IC50 Value (µg/mL) Reference
AnticancerHCT-1161.9
AnticancerMCF-72.3
AntifungalVarious strainsNot specified
AntiviralVarious virusesNot specified

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Protein Interactions : The compound has been shown to inhibit cyclophilin J (CyPJ), a protein implicated in tumor growth regulation .
  • Induction of Apoptosis : Studies indicate that quinoxaline derivatives can trigger apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for constructing the 1,2,3-thiadiazole-5-yloxy substituent on the quinoxaline core?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a hydroxylated quinoxaline precursor and 5-chloro-1,2,3-thiadiazole. Key steps include:

  • Step 1 : Bromination of 2-hydroxyquinoxaline using Br₂ in glacial acetic acid to generate 2-bromo-quinoxaline .
  • Step 2 : Reaction with 5-mercapto-1,2,3-thiadiazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiadiazole moiety via SNAr (nucleophilic aromatic substitution).
  • Purification : Column chromatography (silica gel, hexane/EtOAC 3:1) yields pure product.
  • Critical Factors : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratio (1:1.2 quinoxaline:thiadiazole) to minimize side reactions .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in substituted quinoxalines?

  • Methodological Answer :

  • ¹H-NMR : Aromatic protons in the quinoxaline ring appear as doublets (δ 8.2–8.5 ppm), while thiadiazole protons resonate as singlets (δ 7.1–7.3 ppm). Coupling patterns distinguish regioisomers .
  • ¹³C-NMR : Carbon signals at ~150 ppm confirm C-O bond formation between quinoxaline and thiadiazole .
  • HRMS : Exact mass analysis (e.g., m/z 314.0467 for C₁₀H₆N₄OS) validates molecular formula .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reports on the antiproliferative activity of thiadiazole-quinoxaline hybrids?

  • Methodological Answer : Discrepancies arise from:

  • Target Selectivity : Some derivatives inhibit topoisomerase II (IC₅₀ = 2.1 µM), while others disrupt tubulin polymerization (IC₅₀ = 4.7 µM). Use isoform-specific assays (e.g., human topo IIα vs. IIβ) to clarify .
  • Cellular Uptake : LogP values >3.5 enhance membrane permeability but may reduce solubility. Balance hydrophobicity via substituent tuning (e.g., -OCH₃ vs. -CF₃) .
  • Table : Comparative IC₅₀ values across cell lines:
DerivativeMCF-7 (µM)HeLa (µM)Mechanism
A 1.83.2Topo II
B 4.52.9Tubulin
Data from .

Q. How can computational modeling predict the binding affinity of 2-(thiadiazolyloxy)quinoxalines to kinase targets?

  • Methodological Answer :

  • Docking Workflow :

Protein Preparation : Retrieve TGF-βRI (PDB: 3KFA) or EGFR (PDB: 1M17) structures. Remove water, add hydrogens.

Ligand Optimization : Minimize energy of the quinoxaline derivative using DFT (B3LYP/6-31G*).

Grid Generation : Focus on ATP-binding pocket (center: x=12.4, y=–5.3, z=22.1).

Scoring : AutoDock Vina calculates ΔG (kcal/mol). A ΔG < –8.0 indicates strong binding .

  • Validation : Compare with experimental IC₅₀ values (Pearson correlation >0.85 confirms reliability) .

Q. What strategies reconcile contradictory SAR data for antimicrobial vs. anticancer thiadiazole-quinoxalines?

  • Methodological Answer :

  • Substituent Effects :
  • Antimicrobial : Electron-withdrawing groups (e.g., -NO₂ at C6) enhance DNA gyrase inhibition (MIC = 8 µg/mL against S. aureus) .
  • Anticancer : Bulky groups (e.g., coumarin at C2) improve topoisomerase inhibition but reduce microbial uptake .
  • Dual-Activity Design : Introduce bifunctional moieties (e.g., 8-methoxycoumarin-thiadiazole hybrids) to target both pathways .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for thiadiazole-quinoxalines, while others note low selectivity?

  • Resolution :

  • Assay Variability : MTT assays may overestimate toxicity due to thiadiazole-mediated formazan interference. Use orthogonal assays (e.g., ATP-lite) .
  • Off-Target Effects : Thiadiazole rings chelate Zn²⁺ in metalloproteases, causing false-positive cytotoxicity. Include metalloenzyme inhibitors (e.g., EDTA) in assays .

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